molecular formula C13H18ClNO2 B3847249 4-[3-(3-chlorophenoxy)propyl]morpholine

4-[3-(3-chlorophenoxy)propyl]morpholine

Cat. No.: B3847249
M. Wt: 255.74 g/mol
InChI Key: SXYBXDASXAXOQD-UHFFFAOYSA-N
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Description

4-[3-(3-Chlorophenoxy)propyl]morpholine is a synthetic morpholine derivative characterized by a morpholine ring (a six-membered heterocycle containing oxygen and nitrogen) linked via a three-carbon propyl chain to a 3-chlorophenoxy group. This compound is part of a broader class of phenoxyalkylmorpholine derivatives, which are studied for their diverse pharmacological and agrochemical applications.

Properties

IUPAC Name

4-[3-(3-chlorophenoxy)propyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2/c14-12-3-1-4-13(11-12)17-8-2-5-15-6-9-16-10-7-15/h1,3-4,11H,2,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYBXDASXAXOQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCOC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3-chlorophenoxy)propyl]morpholine typically involves the reaction of 3-chlorophenol with 3-chloropropylamine to form 3-(3-chlorophenoxy)propylamine. This intermediate is then reacted with morpholine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-[3-(3-chlorophenoxy)propyl]morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

4-[3-(3-chlorophenoxy)propyl]morpholine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use in drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[3-(3-chlorophenoxy)propyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and functional differences between 4-[3-(3-chlorophenoxy)propyl]morpholine and its analogues:

Compound Name Substituent on Phenoxy Group Molecular Formula Molecular Weight (g/mol) Primary Applications Key References
This compound 3-chlorophenyl C₁₃H₁₈ClNO₂ ~255.75* Not explicitly stated (research)
Pramoxine Hydrochloride 4-butoxyphenyl C₁₇H₂₆ClNO₃ 343.85 Topical anesthetic
Fenpropimorph 2-methyl-3-[4-(tert-butyl)phenyl] C₂₀H₃₃NO 303.49 Agricultural fungicide
4-[3-(2-Chloro-4-phenylphenoxy)propyl]morpholine 2-chloro-4-phenylphenyl C₁₉H₂₁ClNO₂ ~330.83* Research (structural analogue)
(E)-4-(3-(4-((2-(3-fluoropyridin-2-yl)vinyl)sulfonyl)phenoxy)propyl)morpholine hydrochloride 4-(fluoropyridinyl-sulfonyl)phenyl C₂₁H₂₃FN₂O₄S·HCl 478.95 Antioxidant (Parkinson’s research)

*Calculated based on molecular formula.

Key Observations:

Substituent Effects on Bioactivity: The chlorine atom in this compound likely enhances lipophilicity and binding affinity to hydrophobic targets compared to non-halogenated analogues. This is consistent with Pramoxine’s 4-butoxyphenyl group, where the butoxy chain increases membrane permeability for topical anesthesia . Electron-withdrawing groups (e.g., sulfonyl in ) improve antioxidant activity by stabilizing reactive intermediates.

Synthetic Routes: Morpholine derivatives are typically synthesized via nucleophilic substitution. For example, Pramoxine is prepared by condensing 4-(3-chloropropyl)morpholine with 4-butoxyphenol . Similarly, this compound could be synthesized using 3-chlorophenol and 4-(3-chloropropyl)morpholine (CAS 7357-67-7), a key intermediate noted in multiple sources .

Applications: Pramoxine’s clinical use as a topical anesthetic highlights the importance of the phenoxyalkylmorpholine scaffold in modulating local nerve signaling . Fenpropimorph demonstrates the agrochemical relevance of morpholine derivatives, where bulkier substituents (e.g., tert-butyl) enhance antifungal activity . The fluoropyridinyl-sulfonyl derivative () exemplifies structural optimization for central nervous system targets, leveraging sulfonyl groups for covalent modification of KEAP1 cysteine residues.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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